molecular formula C19H13NO6 B2866773 8-methoxy-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-02-9

8-methoxy-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2866773
CAS No.: 690214-02-9
M. Wt: 351.314
InChI Key: RHLONGAWQSGSOH-CMDGGOBGSA-N
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Description

8-Methoxy-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-2H-chromen-2-one ( 690214-02-9) is a synthetic small molecule with a molecular formula of C19H13NO6 and a molecular weight of 351.31 g/mol . This compound features a unique hybrid structure combining a coumarin core, a distinguishing 8-methoxy substituent, and a chalcone moiety with a trans-configured (2E) nitrophenyl propenoyl chain . This specific architecture places it within a class of molecules that have garnered significant interest in chemical biology and materials science. In biomedical research, structurally related coumarin-based chalcones are investigated as potential anticancer agents . Notably, such compounds can act as selective inhibitors of cancer-associated carbonic anhydrase isoforms (hCA IX and XII), which are enzymatic targets implicated in tumor progression and survival . The mechanism is considered non-classical, where the coumarin derivative itself is not the active inhibitor; instead, it undergoes hydrolysis within the enzyme's active site, and the resulting metabolic product selectively blocks the cancer-related isoforms over ubiquitous ones, offering a potential strategy for targeted therapy . Beyond pharmacology, the conjugated molecular system of this compound, characterized by its electron-accepting nitro group and electron-donating methoxy group, suggests potential utility in materials science . Similar coumarin derivatives are studied for their nonlinear optical (NLO) properties, which are relevant for applications in optical limiting, data storage, and telecommunications . Researchers can leverage this compound as a versatile chemical scaffold for developing new therapeutic candidates or advanced functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

8-methoxy-3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO6/c1-25-17-7-3-5-13-11-15(19(22)26-18(13)17)16(21)9-8-12-4-2-6-14(10-12)20(23)24/h2-11H,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLONGAWQSGSOH-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methoxy-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its potential biological activities. This compound exhibits various pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of 3-acetyl-2H-chromen-2-one with substituted aromatic aldehydes. The synthesis typically involves refluxing the reactants in a suitable solvent, such as n-butanol or ethanol, often with the aid of a catalyst like piperidine or sodium hydroxide .

1. Anticancer Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been demonstrated to inhibit cell proliferation in human breast cancer cells (MCF-7) and cervical cancer cells (HeLa), with IC50 values indicating effective cytotoxicity .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa12Cell cycle arrest and apoptosis

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. Studies have shown that it can inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and dopamine, which are crucial for mood regulation .

Table 2: MAO Inhibition by this compound

EnzymeIC50 (µM)Type of Inhibition
MAO-A>50Weak
MAO-B0.51Competitive

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, revealing its ability to scavenge free radicals and reduce oxidative stress in cellular models. This suggests potential applications in preventing oxidative damage associated with chronic diseases .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study published in the International Journal of Pharmaceutical Sciences and Research demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines .
  • Neuroprotection Research : Another investigation focused on the neuroprotective effects against oxidative stress-induced neuronal damage showed that this compound could effectively mitigate neuronal cell death by enhancing antioxidant defenses .

Chemical Reactions Analysis

2.1. Key Reaction Steps

  • Formation of Chromenone Core : The initial step often involves the reaction of salicylaldehyde with an acetic acid derivative to form the chromenone structure.

  • Methoxylation : The introduction of the methoxy group can be achieved through methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

  • Formation of Enoyl Side Chain : The enoyl side chain is typically synthesized via a Claisen condensation or similar carbonyl addition reaction, where an appropriate enone is reacted with a nitrophenyl-containing compound.

Chemical Reactions and Mechanisms

The chemical behavior of 8-methoxy-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-2H-chromen-2-one can be analyzed through various reactions it may undergo, such as nucleophilic substitutions, electrophilic additions, and condensation reactions.

3.1. Nucleophilic Substitution Reactions

The presence of the nitro group on the phenyl ring makes it an excellent electrophile, allowing for nucleophilic attack by various nucleophiles, leading to substitution reactions.

3.2. Electrophilic Addition Reactions

The double bond in the enoyl side chain can participate in electrophilic addition reactions, particularly with strong electrophiles such as halogens or acids.

Table 2: Potential Chemical Reactions

Reaction TypeDescriptionExample
Nucleophilic SubstitutionAttack on nitro-substituted phenyl ringReaction with amines
Electrophilic AdditionAddition across double bond in enoyl chainHalogenation (e.g., bromination)
CondensationFormation of larger molecules via dehydrationReaction with aldehydes or ketones

4.1. Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial activity against various pathogens.

Table 3: Biological Activities

Activity TypeTarget OrganismsReference
AntibacterialStaphylococcus aureusSource
AntifungalCandida albicansSource
AnticancerVarious cancer cell linesSource

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a class of 3-propenoyl-coumarin derivatives. Key structural analogs and their properties are summarized below:

Compound Name Substituents on Propenoyl Chain Melting Point (°C) Key Spectral Features (IR, NMR) Biological Activity
Target Compound 3-Nitrophenyl Not reported IR: >C=O (~1718 cm⁻¹), C=C (~1578 cm⁻¹) Antibiotic synergy (inferred)
3-[(2E)-3-(Naphtyl)prop-2-enoyl]-2H-chromen-2-one (4d) Naphthyl 185 IR: >C=O (1718 cm⁻¹), 1H-NMR: δ 7.30–7.92 (Ar-H) Not reported
3-[(2E)-3-(4-Dimethylaminophenyl)prop-2-enoyl]-2H-chromen-2-one (4e) 4-Dimethylaminophenyl 192 IR: >C=O (1712 cm⁻¹), 13C-NMR: δ 40.1 (CH3-N) Not reported
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one 3-Nitrophenyl (chalcone analog) Not reported XRD: Triclinic crystal system Antibiotic potentiator

Key Observations :

  • Bioactivity : Chalcone analogs with 3-nitrophenyl groups (e.g., AVMNB) exhibit synergistic antibiotic activity against multidrug-resistant bacteria, suggesting the nitro group may enhance antimicrobial effects .

Preparation Methods

Pechmann Condensation

8-Methoxycoumarin is synthesized via the Pechmann condensation, a classical method for coumarin derivatives.
Procedure :

  • Reactants : 3-Methoxyphenol (1,3-dihydroxy-5-methoxybenzene) and ethyl acetoacetate.
  • Conditions : Concentrated sulfuric acid (catalyst) at 0–5°C for 12 hours.
  • Workup : Neutralization with ice-water, filtration, and recrystallization from ethanol.

Characterization :

  • Yield : 75–85%.
  • M.p. : 191–193°C.
  • Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 7.45 (s, 1H, H-4), 6.85–7.30 (m, 3H, aromatic), 3.92 (s, 3H, OCH₃).

Formylation at Position 3: Vilsmeier-Haack Reaction

Reaction Setup

To introduce the aldehyde group at position 3, the Vilsmeier-Haack formylation is employed.
Procedure :

  • Reactants : 8-Methoxycoumarin (10 mmol), DMF (15 mL), POCl₃ (12 mmol).
  • Conditions : Reflux at 80°C for 6 hours under nitrogen.
  • Workup : Hydrolysis with ice-water, neutralization (NaHCO₃), extraction (CH₂Cl₂), and column chromatography (SiO₂, hexane/EtOAc).

Characterization :

  • Yield : 58–65%.
  • M.p. : 208–210°C.
  • ¹H NMR (CDCl₃) : δ 10.74 (s, 1H, CHO), 7.45–7.38 (m, 3H, aromatic), 3.94 (s, 3H, OCH₃).

Claisen-Schmidt Condensation for Propenoyl Installation

Reaction Optimization

The α,β-unsaturated ketone is formed via base-catalyzed condensation between 3-formyl-8-methoxycoumarin and 3-nitroacetophenone.
Procedure :

  • Reactants : 3-Formyl-8-methoxycoumarin (5 mmol), 3-nitroacetophenone (6 mmol), NaOH (10 mmol), ethanol (30 mL).
  • Conditions : Reflux at 80°C for 8 hours.
  • Workup : Acidification (HCl), extraction (EtOAc), and recrystallization (ethanol/hexane).

Characterization :

  • Yield : 55–60%.
  • M.p. : 183–185°C.
  • ¹H NMR (CDCl₃) : δ 8.20 (d, J = 15.6 Hz, 1H, CH=CH), 7.85–7.45 (m, 5H, aromatic), 6.33 (d, J = 15.6 Hz, 1H, CH=CH), 3.94 (s, 3H, OCH₃).
  • E/Z Selectivity : >95% E-isomer (confirmed by coupling constant J = 15.6 Hz).

Alternative Synthetic Routes

Friedel-Crafts Acylation

While less efficient, Friedel-Crafts acylation using 3-nitrocinnamoyl chloride and AlCl₃ in CH₂Cl₂ provides an alternative pathway. However, competing reactions at other positions reduce yields (<30%).

Wittig Reaction

Reaction of 3-formylcoumarin with a nitro-substituted benzyltriphenylphosphonium ylide yields the target compound but with lower stereochemical control (E/Z = 3:1).

Critical Analysis of Reaction Parameters

Solvent and Base Effects

  • Ethanol vs. DMF : Ethanol enhances Claisen-Schmidt yields (55% vs. 40% in DMF) due to better solubility of intermediates.
  • Base Selection : NaOH outperforms KOH or Et₃N in promoting enolate formation.

Temperature and Time

  • Optimal Conditions : 80°C for 8 hours balances yield and side-product formation (e.g., over-oxidation).

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹³C NMR (CDCl₃) : δ 189.9 (C=O), 160.9 (C-2), 150.8 (C-8), 143.6 (C-3), 135.7–113.5 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₉H₁₃NO₆ : [M+Na]⁺ = 374.0645.
  • Observed : 374.0638.

Applications and Derivatives

The target compound’s α,β-unsaturated ketone moiety makes it a candidate for:

  • Anticancer agents : Analogous 3-substituted coumarins show IC₅₀ values of 8–12 µM against breast cancer cells.
  • Fluorescent probes : Nitro groups enhance electron-withdrawing capacity, shifting emission wavelengths.

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